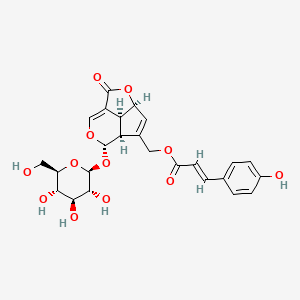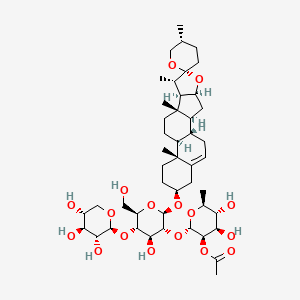
10-O-Coumaroyl-10-O-deacetylasperuloside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-O-Coumaroyl-10-O-deacetylasperuloside is a naturally occurring compound found in certain plant species, particularly in the genus Galium. It is classified as an iridoid glycoside, a type of secondary metabolite known for its diverse biological activities. The compound has a molecular formula of C25H26O12 and a molecular weight of 518.47 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
10-O-Coumaroyl-10-O-deacetylasperuloside can be synthesized through organic synthesis methods. The synthetic route typically involves the esterification of 10-O-deacetylasperuloside with coumaric acid under acidic conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with a catalyst like sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound often involves extraction from natural sources. The extraction process includes:
Plant Material Collection: Harvesting the plant species containing the compound.
Extraction: Using solvents like ethanol or methanol to extract the compound from the plant material.
Purification: Employing techniques such as crystallization, chromatography, or distillation to purify the compound
化学反応の分析
Types of Reactions
10-O-Coumaroyl-10-O-deacetylasperuloside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like hydroxide ions or amines
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution
Major Products Formed
Oxidation: Oxidized iridoid derivatives.
Reduction: Reduced iridoid glycosides.
Substitution: Substituted iridoid glycosides with various functional groups
科学的研究の応用
10-O-Coumaroyl-10-O-deacetylasperuloside has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) studies.
Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer, due to its bioactive properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals .
作用機序
The mechanism of action of 10-O-Coumaroyl-10-O-deacetylasperuloside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species (ROS).
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha (TNF-α) and cyclooxygenase-2 (COX-2).
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits the growth of bacteria and fungi .
類似化合物との比較
10-O-Coumaroyl-10-O-deacetylasperuloside can be compared with other iridoid glycosides, such as:
10-O-deacetylasperuloside: Lacks the coumaroyl group, making it less bioactive.
Asperuloside: Contains an acetyl group instead of the coumaroyl group, resulting in different biological activities.
Loganin: Another iridoid glycoside with distinct structural features and bioactivities .
The uniqueness of this compound lies in its coumaroyl group, which enhances its biological activities and makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
[(4S,7S,8S,11S)-2-oxo-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[5.3.1.04,11]undeca-1(10),5-dien-6-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O12/c26-8-16-20(29)21(30)22(31)25(36-16)37-24-18-12(7-15-19(18)14(10-34-24)23(32)35-15)9-33-17(28)6-3-11-1-4-13(27)5-2-11/h1-7,10,15-16,18-22,24-27,29-31H,8-9H2/b6-3+/t15-,16+,18+,19-,20+,21-,22+,24-,25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFDBOBLMXBLDZ-ULUBWVSDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2=CC3C4C2C(OC=C4C(=O)O3)OC5C(C(C(C(O5)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)OCC2=C[C@H]3[C@H]4[C@@H]2[C@@H](OC=C4C(=O)O3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


